Cas no 1805286-72-9 (2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine)

2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine
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- インチ: 1S/C6H2Cl2F3N/c7-4-3(6(10)11)2(9)1-12-5(4)8/h1,6H
- InChIKey: VIVVVMPIZNWXFY-UHFFFAOYSA-N
- SMILES: ClC1C(=NC=C(C=1C(F)F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- XLogP3: 3.2
- トポロジー分子極性表面積: 12.9
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023029888-500mg |
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine |
1805286-72-9 | 97% | 500mg |
$960.40 | 2022-04-01 | |
Alichem | A023029888-250mg |
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine |
1805286-72-9 | 97% | 250mg |
$646.00 | 2022-04-01 | |
Alichem | A023029888-1g |
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine |
1805286-72-9 | 97% | 1g |
$1,764.00 | 2022-04-01 |
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine 関連文献
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2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridineに関する追加情報
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1805286-72-9): Properties, Applications, and Market Insights
2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1805286-72-9) is a specialized halogenated pyridine derivative with unique chemical properties that make it valuable in various industrial and research applications. This compound belongs to the class of fluorinated pyridines, which are increasingly sought after due to their stability and reactivity in synthetic chemistry. The presence of multiple halogen atoms, including chloro and fluoro substituents, enhances its utility as a building block in pharmaceuticals, agrochemicals, and advanced materials.
The molecular structure of 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine features a pyridine ring substituted with two chlorine atoms at positions 2 and 3, a difluoromethyl group at position 4, and a fluorine atom at position 5. This arrangement contributes to its high electrophilic reactivity, making it an excellent intermediate for nucleophilic substitution reactions. Researchers often explore its potential in cross-coupling reactions, a hot topic in modern organic synthesis, due to its compatibility with palladium-catalyzed processes.
In recent years, the demand for fluorinated pyridine derivatives like 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine has surged, driven by their applications in crop protection chemicals and pharmaceutical intermediates. The agrochemical industry, in particular, values such compounds for developing next-generation herbicides and fungicides with improved environmental profiles. This aligns with the growing focus on sustainable agriculture, a key trend in 2024.
From a synthetic chemistry perspective, 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine offers distinct advantages. The difluoromethyl group is known to enhance metabolic stability in bioactive molecules, addressing a common challenge in drug discovery. This property has sparked interest among medicinal chemists working on kinase inhibitors and central nervous system (CNS) drugs, areas that dominate current pharmaceutical research.
The compound's physical properties include a molecular weight of 215.98 g/mol and characteristic stability under standard conditions. Its lipophilicity, influenced by the halogen atoms, makes it particularly useful in designing compounds with optimized bioavailability—a critical parameter in both pharmaceutical and agrochemical development. These characteristics position 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine as a versatile scaffold in molecular design.
Market analysis indicates steady growth for halogenated pyridine intermediates, with 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine being no exception. The expansion of contract research organizations (CROs) and custom synthesis services has created additional demand for such specialty chemicals. Furthermore, the compound's relevance in developing green chemistry solutions aligns with industry-wide sustainability initiatives, making it a focus area for innovation.
Quality control for 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The availability of high-purity batches has become increasingly important as regulatory standards tighten across multiple industries.
Looking ahead, the applications of 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine are expected to expand into emerging fields such as materials science and electronic chemicals. Its potential use in developing organic semiconductors and liquid crystal materials is currently under investigation, reflecting broader trends in advanced material development. This versatility ensures ongoing research interest in this multifunctional pyridine derivative.
For researchers and industry professionals seeking 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine, understanding its storage requirements is essential. The compound should be kept in cool, dry conditions, protected from moisture and light to maintain stability. Proper handling procedures, including the use of appropriate personal protective equipment (PPE), are recommended when working with this chemical intermediate.
The synthesis of 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine typically involves multi-step processes starting from commercially available pyridine precursors. Recent advancements in flow chemistry have shown promise for improving the efficiency of such syntheses, reducing waste generation while increasing yield—an approach that resonates with the principles of green chemistry and process intensification.
In conclusion, 2,3-Dichloro-4-(difluoromethyl)-5-fluoropyridine (CAS No. 1805286-72-9) represents an important halogenated heterocyclic compound with diverse applications across multiple industries. Its unique combination of fluorine and chlorine substituents offers distinct advantages in molecular design, particularly in the development of bioactive compounds. As research continues to uncover new applications, this compound is poised to remain relevant in cutting-edge chemical innovation and industrial applications.
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